molecular formula C8H14O3S B11721976 Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate

Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate

Cat. No.: B11721976
M. Wt: 190.26 g/mol
InChI Key: FWRFKQPJKUMZCY-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate is a chemical compound with the molecular formula C8H14O3S It is a derivative of thiopyran, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate typically involves the reaction of ethyl acetoacetate with a thiol compound under acidic or basic conditions. The reaction proceeds through a series of steps, including the formation of a thiopyran ring and subsequent esterification to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol .

Scientific Research Applications

Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate is unique due to the presence of both a hydroxyl group and a thiopyran ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

ethyl 4-hydroxythiane-4-carboxylate

InChI

InChI=1S/C8H14O3S/c1-2-11-7(9)8(10)3-5-12-6-4-8/h10H,2-6H2,1H3

InChI Key

FWRFKQPJKUMZCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCSCC1)O

Origin of Product

United States

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